molecular formula C23H25N3O2S B11235935 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11235935
M. Wt: 407.5 g/mol
InChI Key: KMFGJWDXLRXSCV-UHFFFAOYSA-N
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Description

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a cyclopentane ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The subsequent steps involve the introduction of the butanamido group and the cyclopentane ring through amide bond formation and cyclization reactions, respectively. The final step includes the attachment of the phenyl group to the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butanamido-1,3-benzothiazol-6-yl)pyridine-3-carboxamide
  • N-(2-butanamido-1,3-benzothiazol-6-yl)-2-methyl-3-nitrobenzamide
  • Methyl 4-[(2-butanamido-1,3-benzothiazol-6-yl)carbamoyl]benzoate

Uniqueness

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE stands out due to its unique combination of structural features, including the benzothiazole ring, cyclopentane ring, and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-2-8-20(27)26-22-25-18-12-11-17(15-19(18)29-22)24-21(28)23(13-6-7-14-23)16-9-4-3-5-10-16/h3-5,9-12,15H,2,6-8,13-14H2,1H3,(H,24,28)(H,25,26,27)

InChI Key

KMFGJWDXLRXSCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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